molecular formula C12H15NO2 B15198644 Methyl 1,1-dimethylisoindoline-4-carboxylate

Methyl 1,1-dimethylisoindoline-4-carboxylate

Cat. No.: B15198644
M. Wt: 205.25 g/mol
InChI Key: SYNWKWJWPSYLOS-UHFFFAOYSA-N
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Description

Methyl 1,1-dimethylisoindoline-4-carboxylate: is a chemical compound belonging to the class of isoindoline derivatives Isoindolines are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1,1-dimethylisoindoline-4-carboxylate typically involves the reaction of 1,1-dimethylisoindoline with methyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 1,1-dimethylisoindoline-4-carboxylate can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.

    Reduction: The compound can be reduced to form various reduced isoindoline derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of N-oxides or other oxidized derivatives.

    Reduction: Formation of reduced isoindoline derivatives.

    Substitution: Formation of substituted isoindoline derivatives with various functional groups.

Scientific Research Applications

Methyl 1,1-dimethylisoindoline-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a building block in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Methyl 1,1-dimethylisoindoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

    Methyl isoindoline-4-carboxylate: Lacks the 1,1-dimethyl substitution, leading to different chemical and biological properties.

    1,1-Dimethylisoindoline: Lacks the carboxylate ester group, affecting its reactivity and applications.

    Isoindoline-4-carboxylate derivatives: Various derivatives with different substituents on the isoindoline ring.

Uniqueness: Methyl 1,1-dimethylisoindoline-4-carboxylate is unique due to the presence of both the 1,1-dimethyl substitution and the carboxylate ester group. This combination of structural features imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

methyl 1,1-dimethyl-2,3-dihydroisoindole-4-carboxylate

InChI

InChI=1S/C12H15NO2/c1-12(2)10-6-4-5-8(11(14)15-3)9(10)7-13-12/h4-6,13H,7H2,1-3H3

InChI Key

SYNWKWJWPSYLOS-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC(=C2CN1)C(=O)OC)C

Origin of Product

United States

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